molecular formula C14H10O4 B156467 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one CAS No. 35233-17-1

3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

Cat. No. B156467
CAS RN: 35233-17-1
M. Wt: 242.23 g/mol
InChI Key: IGJLBTGXYKPECW-UHFFFAOYSA-N
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Description

The compound 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one belongs to the class of benzo[c]chromen-6-ones, which are known for their biological significance. These compounds are structurally characterized by a chromen-6-one core and are of interest due to their potential therapeutic applications, including their role as cholinesterase inhibitors in the treatment of Alzheimer's Disease .

Synthesis Analysis

Several synthetic approaches for benzo[c]chromen-6-ones have been reported. A metal-free one-pot synthesis from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions has been developed, which does not require metal catalysts or peroxide promoters . Another green, catalyst-free, and solvent-free method using microwave irradiation has been reported for the synthesis of functionalized benzo[c]chromen-6-ones, which is considered to be more advanced than previous methods . Additionally, a one-pot synthesis involving Cs2CO3-promoted domino reactions of substituted 2-hydroxychalcones with β-ketoesters has been described, leading to a variety of benzo[c]chromen-6-one derivatives .

Molecular Structure Analysis

The molecular structure of benzo[c]chromen-6-ones can be determined using crystallography. For instance, the crystal structure of a related compound, 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one, was determined in the monoclinic crystal system, showcasing p-p stacking of aromatic residues . Although not the exact compound , this provides insight into the structural characteristics that may be present in 3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one.

Chemical Reactions Analysis

The chemical reactivity of benzo[c]chromen-6-ones includes their ability to undergo various reactions such as Michael addition, intramolecular aldol reactions, oxidative aromatization, and lactonization as part of their synthetic pathways . These reactions allow for the introduction of various substituents on the benzene rings, which can significantly alter the physical, chemical, and biological properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c]chromen-6-ones are influenced by their molecular structure. The presence of hydroxyl and methoxy groups can affect their solubility, boiling and melting points, and stability. The crystalline structure, as mentioned, can lead to specific packing arrangements in the solid state . The biological activities of these compounds, such as their antibacterial properties and their ability to inhibit cholinesterase enzymes, are also important chemical properties that have been evaluated .

Scientific Research Applications

1. Phosphodiesterase II Inhibitors

  • Summary of Application: This compound has been studied for its potential as a Phosphodiesterase II inhibitor. Phosphodiesterase II inhibitors have a wide range of pharmacological activities, such as antioxidation, antitumor, antimutation, antibacterial, anti-inflammatory, antiviral, and myocardial protection .
  • Methods of Application: A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized. Their biological activities were evaluated as potential PDE2 inhibitors .
  • Results or Outcomes: The alkoxylated 6H-benzo[c]chromen-6-one derivative 1f was found to have the optimal inhibitory potential (IC 50: 3.67 ± 0.47 μM). It also exhibited comparable activity in comparison to that of BAY 60-7550 in vitro cell level studies .

2. Fluorescent Sensors for Iron (III)

  • Summary of Application: This compound has been used as a selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions .

3. Biomolecule-Ligand Complexes

  • Summary of Application: This compound has been used in the study of biomolecule-ligand complexes. These studies are crucial in understanding the interactions between biomolecules and ligands, which can help in drug design and discovery .

4. Structure-Based Drug Design

  • Summary of Application: This compound has been used in structure-based drug design. Structure-based drug design is a method used in designing and discovering new medications based on the knowledge of the biological target’s structure .

5. Free Energy Calculations

  • Summary of Application: This compound has been used in the study of free energy calculations. These calculations are crucial in understanding the thermodynamics of chemical reactions .

6. Refinement of X-ray Crystal Complexes

  • Summary of Application: This compound has been used in the refinement of X-ray crystal complexes. This process is used to improve the quality of crystal structures determined by X-ray crystallography .

properties

IUPAC Name

3-hydroxy-8-methoxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-17-9-3-5-10-11-4-2-8(15)6-13(11)18-14(16)12(10)7-9/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJLBTGXYKPECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201248966
Record name 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one

CAS RN

35233-17-1
Record name 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35233-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201248966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Noshadi, T Ercetin, C Luise, MY Yuksel… - Chemistry & …, 2020 - Wiley Online Library
Urolithins (that is, hydroxy substituted benzo[c]chromen‐6‐one derivatives) are formed within the gastrointestinal tract following to the exposure to various ellagitannin rich diet, …
Number of citations: 24 onlinelibrary.wiley.com
A Fallah, B Noshadi, M Gazi, HO Gülcan - Journal of Fluorescence, 2020 - Springer
The detection and sensing of environmentally crucial metal ions has always been of great significance in various fields such as biological and environmental cycles. Our previous …
Number of citations: 6 link.springer.com
HO Gülcan, M İlktaç, B Noshadi… - Journal of the Turkish …, 2021 - dergipark.org.tr
The investigation of biological activities of natural products, particularly considering the secondary metabolites, continuously receives attention. Urolithins, the bioavailable metabolites …
Number of citations: 2 dergipark.org.tr
B Noshadi - 2020 - i-rep.emu.edu.tr
The beneficial effects of ellagitannin rich diet has been known for the treatment of Alzheimer Disease. Regarding the lack of bioavailability of ellagitannins and their in gastrointestinal …
Number of citations: 0 i-rep.emu.edu.tr
M Korczak, P Roszkowski, S Granica, JP Piwowarski - Scientific reports, 2022 - nature.com
Urolithin A (UA, 1), a gut microbiota postbiotic metabolite is attributed to express interesting biological activities indicated by in vitro, in vivo and clinical studies. Due to its strong anti-…
Number of citations: 2 www.nature.com
S Lee, H Choi, Y Park, HJ Jung, S Ullah, I Choi… - International Journal of …, 2021 - mdpi.com
We previously reported (E)-β-phenyl-α,β-unsaturated carbonyl scaffold ((E)-PUSC) played an important role in showing high tyrosinase inhibitory activity and that derivatives with a 4-…
Number of citations: 7 www.mdpi.com
T Guérin, C Waterlot, E Lipka, P Gervois… - Sustainable Chemistry …, 2021 - Elsevier
Two ecocatalysts Eco-MG1 and Eco-MG2 were obtained from the biomass of Miscanthus x giganteus cultivated in situ on metal-contaminated soils from the North-of-France region. …
Number of citations: 4 www.sciencedirect.com
UM Battisti, L Monjas, F Akladios, J Matic, E Andresen… - Pharmaceuticals, 2023 - mdpi.com
The inhibition of liver pyruvate kinase could be beneficial to halt or reverse non-alcoholic fatty liver disease (NAFLD), a progressive accumulation of fat in the liver that can lead …
Number of citations: 1 www.mdpi.com

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